molecular formula C10H12N2O B3001329 3-(2-Pyridin-2-ylethoxy)propanenitrile CAS No. 91029-14-0

3-(2-Pyridin-2-ylethoxy)propanenitrile

Cat. No.: B3001329
CAS No.: 91029-14-0
M. Wt: 176.219
InChI Key: IYQGGWZFPLXHEE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-(2-Pyridin-2-ylethoxy)propanenitrile consists of a pyridine ring attached to a propanenitrile group via an ethoxy bridge .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 176.22 and a molecular formula of C10H12N2O .

Scientific Research Applications

  • Metal Complex Synthesis :

    • A study demonstrated the use of a derivative of 3-(2-Pyridin-2-ylethoxy)propanenitrile in the formation of a square planar Ni(II) complex. This complex was characterized using single-crystal X-ray crystallography and various spectroscopic techniques (Kitos et al., 2016).
  • Chemical Structure Analysis :

    • Research on 4-(2-Cyanoethylsulfanyl)-5′-(pyridin-4-yl)tetrathiafulvalene, a related compound, revealed insights into molecular structures, including the coplanarity of non-H atoms and weak intermolecular interactions (Li, Wang, & Xiao, 2011).
  • Synthesis of Metal Dithiocarbamate Complexes :

    • A study synthesized metal dithiocarbamate complexes based on an amine containing pyridyl and nitrile groups, derived from a similar molecule, and analyzed their properties using spectroscopic data and X-ray crystallography (Halimehjani et al., 2015).
  • Fluorophore-based Nicotinonitriles Synthesis :

    • Research developed a protocol for synthesizing poly-functionalized innovative nicotinonitriles, incorporating pyrene and fluorene moieties, through a domino reaction involving a derivative of this compound. This study explored the photophysical properties of these compounds (Hussein, El Guesmi, & Ahmed, 2019).
  • Catalysis in Organic Synthesis :

    • A derivative of this compound was used in synthesizing 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, showcasing its role in facilitating organic synthesis under green chemistry conditions (Zhang et al., 2016).
  • Ligand Development for Rhodium Complexes :

    • The compound was utilized in the development of rhodium complexes for catalyzing hydrosilylation of alkenes, highlighting its potential in catalysis and material science (Capka, Czakóová, & Schubert, 1993).
  • Single-Molecule Magnet Behavior :

    • In a study, a derivative of this compound was used in synthesizing a family of planar hexanuclear CoLn clusters demonstrating single-molecule magnet behavior (Li et al., 2019).
  • Synthesis of Novel Pyridine Derivatives :

    • Research focused on the synthesis of novel pyridine derivatives, including pyrazoles, isoxazoles, and pyrazolopyridazine derivatives, using a related compound (Ali, 2010).
  • Cadmium Complexation :

    • A study explored the complexation of Cadmium(II) using a tetradentate ligand resulting from the condensation of a related pyridine derivative (Hakimi et al., 2013).
  • Synthesis of Bipyrazoles and Pyrazolylpyrimidines :

    • A derivative was utilized in synthesizing bipyrazoles, pyrazolylpyrimidines, and related compounds, demonstrating its versatility in organic synthesis (Dawood, Farag, & Ragab, 2004).
  • Synthesis and Reactions for Multifunctional Pyridine :

  • Construction of High-Spin Manganese Clusters :

    • The compound was used in constructing high-spin Mn aggregates, contributing to advancements in the field of magnetic materials (Bai et al., 2018).

Future Directions

Future research could focus on the synthesis and evaluation of 3-(2-Pyridin-2-ylethoxy)propanenitrile and its derivatives for potential biological activities. For instance, the anti-fibrotic activities of related compounds suggest potential therapeutic applications .

Properties

IUPAC Name

3-(2-pyridin-2-ylethoxy)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-6-3-8-13-9-5-10-4-1-2-7-12-10/h1-2,4,7H,3,5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQGGWZFPLXHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCOCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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